3-Bromoimidazo[1,2-b]pyridazin-6-ylamine
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Overview
Description
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.04 g/mol It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound that contains both nitrogen and bromine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can be synthesized through a chemodivergent synthesis approach. One method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction typically takes place in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-Butyl hydroperoxide (TBHP) is used as an oxidizing agent . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed for this reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization of reaction parameters to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used in the synthesis of this compound.
Solvents: Ethyl acetate is often used as the solvent for the reaction.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazines, while cyclization reactions can produce different heterocyclic compounds.
Scientific Research Applications
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has several scientific research applications, including:
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom in the compound can also participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocyclic compound with similar structural features.
6-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom at a different position on the imidazo[1,2-a]pyridine ring.
Uniqueness
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is unique due to its specific substitution pattern and the presence of both nitrogen and bromine atoms in its structure
Properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMNGMQOGOTHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718266 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260850-70-1 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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